(3R,4R)-4-fluoropyrrolidin-3-ol TFA salt characterization data
(3R,4R)-4-fluoropyrrolidin-3-ol TFA salt characterization data
An In-Depth Technical Guide to the Characterization of (3R,4R)-4-fluoropyrrolidin-3-ol TFA Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential analytical techniques and expected data for the structural confirmation and purity assessment of (3R,4R)-4-fluoropyrrolidin-3-ol trifluoroacetate (TFA) salt. As a key building block in medicinal chemistry, particularly for the development of novel therapeutics, rigorous characterization of this compound is paramount to ensure its identity, quality, and suitability for downstream applications. This document is designed to serve as a practical resource, blending theoretical principles with actionable experimental protocols.
The (3R,4R)-4-fluoropyrrolidin-3-ol scaffold is of significant interest in drug discovery. The pyrrolidine ring is a prevalent motif in numerous biologically active compounds, and the introduction of fluorine can profoundly influence key molecular properties. Fluorine's high electronegativity can alter the local electronic environment, modulate pKa, and form key hydrogen bonds, often leading to improved metabolic stability, binding affinity, and membrane permeability.[1][2] The specific trans-stereochemistry of the fluoro and hydroxyl groups provides a defined three-dimensional vector for interaction with biological targets.
This compound is typically isolated as a trifluoroacetate (TFA) salt, a common consequence of using trifluoroacetic acid during synthesis and purification, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] While TFA is an excellent ion-pairing reagent for chromatography, its presence can interfere with biological assays and alter the physicochemical properties of the parent compound.[5][6] Therefore, a thorough characterization must not only confirm the structure of the fluoropyrrolidinol cation but also identify and, if necessary, quantify the TFA counterion.
Molecular Structure and Physicochemical Properties
The first step in characterization is understanding the basic molecular structure and properties.
Caption: Ionic pairing of the (3R,4R)-4-fluoropyrrolidin-3-ol cation and the TFA anion.
Table 1: Physicochemical Properties of (3R,4R)-4-fluoropyrrolidin-3-ol TFA Salt
| Property | Value |
| Chemical Formula | C₆H₉F₄NO₃ |
| Molecular Weight | 219.14 g/mol |
| (Cation MW) | (105.11 g/mol ) |
| (Anion MW) | (114.02 g/mol ) |
| Appearance | Typically a white to off-white solid or oil |
| Solubility | Soluble in water, methanol, DMSO |
The Analytical Characterization Workflow
A multi-technique approach is essential for unambiguous characterization. The logical flow involves confirming the covalent structure, verifying the molecular mass, assessing purity, and finally, characterizing the counterion.
Caption: A typical workflow for the comprehensive characterization of the TFA salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the definitive structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
Expertise & Experience: Interpreting the Spectra
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¹H NMR: The proton spectrum will confirm the pyrrolidine ring structure. The protons on the ring often form a complex, second-order coupling pattern.[7] Key features to look for are the signals for the protons attached to carbons bearing the hydroxyl (C3) and fluorine (C4) groups. These will appear as multiplets with distinct splitting patterns due to coupling with adjacent protons and the fluorine atom.
-
¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments. The carbons attached to the electronegative fluorine and oxygen atoms (C3 and C4) will be shifted downfield. The C-F coupling will split the C4 signal into a doublet (¹JCF) and the C3 signal into a smaller doublet (²JCF).
-
¹⁹F NMR: This is a crucial experiment for two reasons. First, it confirms the presence of the organofluorine. Second, it unambiguously identifies and can be used to quantify the TFA counterion.[5][8] The TFA anion gives a sharp singlet typically around -76 ppm.[9]
Table 2: Expected NMR Data (in a typical solvent like D₂O or MeOD)
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Key Couplings (J in Hz) |
| ¹H | H2, H5 | ~3.2 - 3.8 | m | ²JHH, ³JHH |
| H3 | ~4.5 - 4.8 | m | ³JHH, ³JHF | |
| H4 | ~5.0 - 5.4 | dm | ³JHH, ²JHF (~45-55 Hz) | |
| ¹³C | C2, C5 | ~50 - 60 | ||
| C3 | ~70 - 78 | d | ²JCF (~15-25 Hz) | |
| C4 | ~90 - 98 | d | ¹JCF (~170-190 Hz) | |
| ¹⁹F | Pyrrolidine-F | Varies | m | ²JFH, ³JFH |
| TFA Anion | ~ -76.0 | s | N/A |
Trustworthiness: A Self-Validating Protocol for NMR Analysis
This protocol ensures reproducible and reliable data acquisition.
-
Sample Preparation: Accurately weigh ~5-10 mg of the TFA salt and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD) in a clean NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the compound signals.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and carefully reference the solvent peak.
-
-
¹⁹F NMR Acquisition:
-
Acquire a single-pulse ¹⁹F spectrum.
-
Set the spectral width to cover at least -50 to -90 ppm to ensure observation of both the pyrrolidine fluorine and the TFA signal.
-
A relaxation delay (d1) of at least 5 times the longest T1 is recommended for quantitative analysis.[8]
-
Reference the spectrum, often to an external standard or by setting the TFA peak to a known value (~-76 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to obtain good signal-to-noise, which may require a longer acquisition time than for ¹H NMR.
-
-
Data Analysis: Integrate all relevant peaks and analyze coupling patterns to confirm the proposed structure. The presence of a sharp singlet around -76 ppm in the ¹⁹F spectrum is diagnostic for the TFA counterion.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the (3R,4R)-4-fluoropyrrolidin-3-ol cation and, by extension, its elemental composition.
Expertise & Experience: Choosing the Right Technique
Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile compound. When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, it provides a highly accurate mass measurement, typically within 5 ppm of the theoretical value. This allows for the unambiguous determination of the elemental formula.
Table 3: Expected High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | [C₄H₉FNO]⁺ | 106.0663 | Within 5 ppm of calculated |
Trustworthiness: A Self-Validating Protocol for ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range immediately before analysis to ensure high mass accuracy.
-
Infusion/Injection: Introduce the sample into the ESI source via direct infusion or LC-MS.
-
Data Acquisition: Acquire data in positive ion mode. The primary ion observed should be the protonated molecule, [M+H]⁺.
-
Data Analysis: Compare the measured accurate mass of the most intense ion with the theoretical mass calculated for the protonated (3R,4R)-4-fluoropyrrolidin-3-ol. The difference should be less than 5 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard technique for assessing the purity of the compound.
Expertise & Experience: Method Development
A reversed-phase method using a C18 column is typically effective. Since the analyte is polar, a mobile phase with a low organic content will be required for retention. TFA is often used as an ion-pairing agent in the mobile phase itself (typically 0.1%), which can improve peak shape for basic compounds like this pyrrolidine.[3]
Table 4: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase with ion-pairing agent. |
| Gradient | e.g., 5% to 50% B over 10-15 minutes | A shallow gradient is often needed for separating polar compounds from impurities. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV (e.g., 210 nm) or CAD/ELSD | The compound lacks a strong chromophore, so low UV or universal detection (CAD/ELSD) is required. |
| Sample Conc. | ~1 mg/mL | A standard concentration for purity analysis. |
Trustworthiness: A Self-Validating Protocol for HPLC Purity
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Preparation: Accurately prepare a sample solution in the initial mobile phase (e.g., 95% A / 5% B).
-
Injection: Inject a known volume (e.g., 5-10 µL) of the sample.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Data Analysis: Integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Conclusion
The comprehensive characterization of (3R,4R)-4-fluoropyrrolidin-3-ol TFA salt is a critical quality control step for its use in research and development. A combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry, and HPLC provides a complete picture of the molecule's identity, structure, and purity. In particular, ¹⁹F NMR serves the dual purpose of confirming the fluorine substitution on the pyrrolidine ring and unambiguously identifying the TFA counterion. Adherence to the robust protocols outlined in this guide ensures the generation of reliable and defensible data, empowering scientists to proceed with confidence in their synthetic and biological investigations.
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